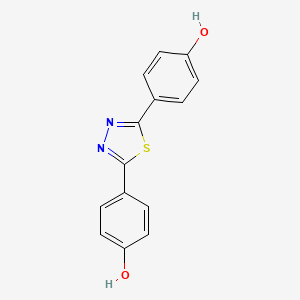![molecular formula C10H16N2O B8773718 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE](/img/structure/B8773718.png)
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is an organic compound with a complex structure that includes a dimethylaminomethylidene group, a nitrile group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE typically involves the reaction of dimethylamine with a suitable precursor containing an active methylene group. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylaminomethylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine for substitution reactions . Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions often use hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles and isoxazoles, which are synthesized through the substitution of the dimethylaminomethylidene group .
Aplicaciones Científicas De Investigación
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing into the compound’s potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE exerts its effects involves its reactivity with various nucleophiles and electrophiles. The dimethylaminomethylidene group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic compounds, where the compound serves as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylaminomethylidene)-2,4-pentanedione
- 2-(Dimethylaminomethylidene)-3-oxobutanenitrile
- 4-(Dimethylaminomethylidene)-2,2-dimethyl-3-oxopentanenitrile
Uniqueness
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is unique due to its combination of functional groups, which confer distinct reactivity patterns. The presence of both a nitrile and a ketone group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)9(13)8(6-11)7-12(4)5/h7H,1-5H3 |
Clave InChI |
DFODTFBGAPKOAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(=CN(C)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
![Ethyl 7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8773663.png)





![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-](/img/structure/B8773705.png)




